molecular formula C8H13NO B2770725 3-Methyl-3-azabicyclo[3.2.1]octan-8-one CAS No. 4146-34-3

3-Methyl-3-azabicyclo[3.2.1]octan-8-one

Cat. No.: B2770725
CAS No.: 4146-34-3
M. Wt: 139.198
InChI Key: PWDMSFNAQAQMBT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-3-azabicyclo[3.2.1]octan-8-one typically involves the cyclization of an acyclic starting material that contains all the required stereochemical information. One common method is the Robinson tropinone synthesis, which involves the condensation of succindialdehyde, methylamine, and acetone in the presence of a base .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-3-azabicyclo[3.2.1]octan-8-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide .

Major Products

The major products formed from these reactions include tropine, tropinone derivatives, and various substituted tropanes .

Scientific Research Applications

3-Methyl-3-azabicyclo[3.2.1]octan-8-one has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-3-azabicyclo[3.2.1]octan-8-one involves its interaction with various molecular targets and pathways. It acts as a precursor to tropane alkaloids, which exert their effects by inhibiting the reuptake of neurotransmitters like dopamine and serotonin, thereby increasing their levels in the synaptic cleft .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Methyl-3-azabicyclo[3.2.1]octan-8-one include:

  • Tropine
  • Pseudotropine
  • Nortropinone
  • Ecgonine

Uniqueness

What sets this compound apart from these similar compounds is its unique structure, which allows for the synthesis of a wide variety of tropane alkaloids with diverse biological activities .

Biological Activity

3-Methyl-3-azabicyclo[3.2.1]octan-8-one, a bicyclic compound, is increasingly recognized for its diverse biological activities and potential therapeutic applications. This compound serves as a precursor in the synthesis of various tropane alkaloids, which are known for their significant pharmacological effects, particularly in the central nervous system (CNS). This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic implications, and relevant case studies.

The biological activity of this compound primarily involves its role as a precursor for tropane alkaloids. These alkaloids interact with neurotransmitter systems, particularly by inhibiting the reuptake of monoamines such as dopamine and serotonin. This action leads to increased levels of these neurotransmitters in the synaptic cleft, which can influence mood, cognition, and various physiological processes.

Key Mechanisms:

  • Monoamine Reuptake Inhibition: The compound has been shown to inhibit dopamine transporter (DAT) and serotonin transporter (SERT), which is crucial for its antidepressant properties .
  • Tropane Alkaloid Synthesis: It facilitates the synthesis of biologically active tropane derivatives that exhibit various pharmacological effects, including analgesic and anti-anxiety properties.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity Description
Antidepressant Effects Acts as a monoamine reuptake inhibitor, potentially useful in treating depression and anxiety disorders .
Analgesic Properties Derivatives have shown efficacy in pain management through modulation of neurotransmitter systems.
Cognitive Enhancement Potential applications in enhancing cognitive functions due to its effects on neurotransmitter levels .
Nematicidal Activity Exhibits nematicidal properties against Meloidogyne incognita, indicating agricultural applications .

Case Studies and Research Findings

Several studies have investigated the pharmacological properties and potential therapeutic applications of this compound and its derivatives.

  • Study on Monoamine Transporters:
    • A study evaluated various derivatives for their binding affinities at DAT, SERT, and norepinephrine transporter (NET). The results indicated that certain modifications significantly enhanced selectivity towards DAT over SERT, suggesting potential for targeted antidepressant therapies .
  • Therapeutic Applications:
    • Research highlighted the efficacy of 8-substituted derivatives in managing conditions such as ADHD and depression by selectively inhibiting monoamine transporters while minimizing side effects associated with traditional antidepressants .
  • Agricultural Applications:
    • Investigations into the nematicidal properties revealed that compounds derived from this compound could be effective against root-knot nematodes, presenting a potential avenue for agricultural pest control .

Properties

IUPAC Name

3-methyl-3-azabicyclo[3.2.1]octan-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c1-9-4-6-2-3-7(5-9)8(6)10/h6-7H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWDMSFNAQAQMBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2CCC(C1)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4146-34-3
Record name 3-methyl-3-azabicyclo[3.2.1]octan-8-one
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